1H-吲唑-1-基丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

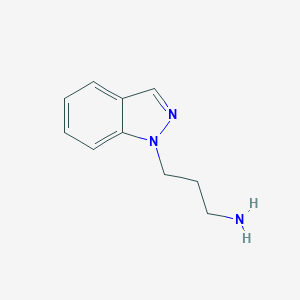

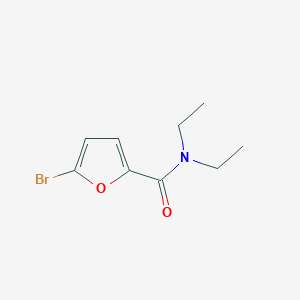

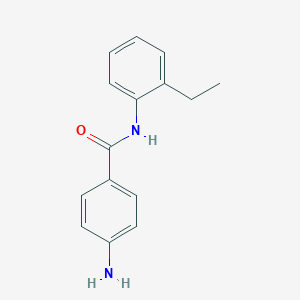

“3-(1H-indazol-1-yl)propan-1-amine” is an organic compound that belongs to the class of compounds known as 3-alkylindoles . It carries an alkyl chain at the 3-position . This compound is categorized as a heterocyclic organic compound .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “3-(1H-indazol-1-yl)propan-1-amine”, has been a topic of interest in recent research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “3-(1H-indazol-1-yl)propan-1-amine” is represented by the empirical formula C10H13N3 . The molecular weight of this compound is 142.24 . The InChI code for this compound is 1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9 (10)8-12-13/h1-2,4-5,8H,3,6-7,11H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-indazol-1-yl)propan-1-amine” include a molecular weight of 142.24 and a density of 1.129g/cm3 . The boiling point of this compound is 398ºC at 760 mmHg .

作用机制

The mechanism of action of 3-(1H-indazol-1-yl)propan-1-amine is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, 3-(1H-indazol-1-yl)propan-1-amine has been shown to inhibit the activity of other enzymes, including phospholipase A2 and lipoxygenase.

Biochemical and Physiological Effects

3-(1H-indazol-1-yl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. In addition, 3-(1H-indazol-1-yl)propan-1-amine has been shown to inhibit the activity of other enzymes, including phospholipase A2 and lipoxygenase.

实验室实验的优点和局限性

3-(1H-indazol-1-yl)propan-1-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, 3-(1H-indazol-1-yl)propan-1-amine also has several limitations for use in laboratory experiments. It is a relatively weak inhibitor of cyclooxygenase-2 (COX-2) and other enzymes, and its effects may be difficult to detect in some experiments.

未来方向

There are a variety of potential future directions for research involving 3-(1H-indazol-1-yl)propan-1-amine. One potential direction is to investigate the effects of 3-(1H-indazol-1-yl)propan-1-amine on other enzymes and pathways, such as those involved in cell signaling and gene expression. Another potential direction is to investigate the effects of 3-(1H-indazol-1-yl)propan-1-amine on diseases and disorders, such as inflammation, cancer, and cardiovascular disease. Finally, 3-(1H-indazol-1-yl)propan-1-amine could also be used to develop novel drugs and therapies for various conditions.

合成方法

3-(1H-indazol-1-yl)propan-1-amine can be synthesized from two different starting materials. The first is 1-bromo-3-indazole, which can be reacted with propan-1-amine in the presence of a base to yield 3-(1H-indazol-1-yl)propan-1-amine. The second is 1-chloro-3-indazole, which can be reacted with propan-1-amine in the presence of a base to yield 3-(1H-indazol-1-yl)propan-1-amine. Both methods require the use of a catalyst, typically a tertiary amine such as triethylamine, and are usually carried out in an aqueous medium.

科学研究应用

抗增殖活性

包括 3-氨基-1H-吲唑-1-甲酰胺在内的吲唑衍生物已显示出有趣的抗增殖活性。 它们在低浓度下抑制各种肿瘤细胞系的生长,导致细胞周期 G0–G1 期阻滞 .

抗肿瘤活性

1H-吲唑-3-胺结构是某些化合物(如利尼凡尼布)中有效的铰链结合片段,该化合物与酪氨酸激酶的铰链区结合。 这种相互作用对抗肿瘤活性很重要 .

抗菌和抗分枝杆菌

包括吲唑化合物在内的 1,3-二唑衍生物表现出抗菌和抗分枝杆菌活性,如各种研究报道的那样 .

抗炎和镇痛

一些含有吲唑部分的吲哚衍生物已显示出与已知药物(如吲哚美辛和塞来昔布)相当的抗炎和镇痛活性 .

抗真菌

安全和危害

属性

IUPAC Name |

3-indazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWLKJMMXIXRQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474787 |

Source

|

| Record name | 3-(1H-indazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933744-08-2 |

Source

|

| Record name | 3-(1H-indazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)

![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)